(2,4-Dichloro-6-methylpyridin-3-yl)methanol CAS number lookup
(2,4-Dichloro-6-methylpyridin-3-yl)methanol CAS number lookup
CAS Number: 374800-25-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2,4-Dichloro-6-methylpyridin-3-yl)methanol, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its reactive chlorine substituents and the presence of a primary alcohol, this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Chemical Data Summary
The fundamental chemical properties of (2,4-Dichloro-6-methylpyridin-3-yl)methanol are summarized in the table below. While specific experimental spectroscopic data is not widely available in public literature, typical analytical methods would be employed for its characterization.
| Property | Value | Source |
| CAS Number | 374800-25-6 | [1] |
| Molecular Formula | C₇H₇Cl₂NO | N/A |
| Molecular Weight | 192.04 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents (predicted) | N/A |
| ¹H-NMR | Data not publicly available | N/A |
| ¹³C-NMR | Data not publicly available | N/A |
| Mass Spectrometry (MS) | Data not publicly available | N/A |
| Purity | Typically >95% (commercially available) | N/A |
Experimental Protocols
Synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol via Reduction of the Corresponding Aldehyde
The most common synthetic route to (2,4-Dichloro-6-methylpyridin-3-yl)methanol is the reduction of its corresponding aldehyde, 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[2][3]
Reaction Scheme:
Caption: Synthetic route to (2,4-Dichloro-6-methylpyridin-3-yl)methanol.
Materials:
-
2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde (1 equivalent) in methanol. Place the flask in an ice bath and stir the solution.
-
Reduction: Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude (2,4-Dichloro-6-methylpyridin-3-yl)methanol can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Applications in Drug Development
While there are no specific drugs in development that explicitly name (2,4-Dichloro-6-methylpyridin-3-yl)methanol as a key intermediate, its structural motifs are prevalent in compounds with diverse biological activities. Dichloropyridine derivatives are known to be valuable scaffolds in medicinal chemistry.[4][5]
Potential as a Building Block for Kinase Inhibitors:
Substituted pyridines are core components of many kinase inhibitors.[6][7] The functional groups on (2,4-Dichloro-6-methylpyridin-3-yl)methanol allow for further chemical modifications to explore structure-activity relationships (SAR) in the development of novel kinase inhibitors for oncology and other therapeutic areas. The chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, while the hydroxyl group can be used for esterification, etherification, or conversion to a leaving group for further substitution.
Scaffold for Biologically Active Molecules:
The 3,5-dichloropyridine scaffold, a related structure, has been identified in molecules targeting the P2X7 receptor, which is implicated in inflammatory processes.[8] This suggests that derivatives of (2,4-Dichloro-6-methylpyridin-3-yl)methanol could be synthesized and screened for a variety of biological targets. The general workflow for such a drug discovery effort is outlined below.
Caption: A general workflow for drug discovery using the target compound.
References
- 1. (2,4-DICHLORO-6-METHYLPYRIDIN-3-YL)METHANOL | 374800-25-6 [amp.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]

